molecular formula C19H29N3O3 B2407630 4-((2-(4-ethoxyphenyl)acetamido)methyl)-N,N-dimethylpiperidine-1-carboxamide CAS No. 2034358-16-0

4-((2-(4-ethoxyphenyl)acetamido)methyl)-N,N-dimethylpiperidine-1-carboxamide

Cat. No.: B2407630
CAS No.: 2034358-16-0
M. Wt: 347.459
InChI Key: CYHJTNCNAKPPCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((2-(4-ethoxyphenyl)acetamido)methyl)-N,N-dimethylpiperidine-1-carboxamide is a complex organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound features a piperidine ring, an ethoxyphenyl group, and an acetamido moiety, making it a versatile molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-(4-ethoxyphenyl)acetamido)methyl)-N,N-dimethylpiperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. Common synthetic routes include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Ethoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions.

    Acetamido Group Addition: This is typically done through acylation reactions using acetic anhydride or similar reagents.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalytic Reactions: Utilizing catalysts to enhance reaction rates and selectivity.

    Continuous Flow Synthesis: Employing continuous flow reactors for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-((2-(4-ethoxyphenyl)acetamido)methyl)-N,N-dimethylpiperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the ethoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as halides or amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-((2-(4-ethoxyphenyl)acetamido)methyl)-N,N-dimethylpiperidine-1-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-((2-(4-ethoxyphenyl)acetamido)methyl)-N,N-dimethylpiperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-((2-(4-methoxyphenyl)acetamido)methyl)-N,N-dimethylpiperidine-1-carboxamide
  • 4-((2-(4-ethoxyphenyl)acetamido)methyl)-N,N-diethylpiperidine-1-carboxamide

Uniqueness

4-((2-(4-ethoxyphenyl)acetamido)methyl)-N,N-dimethylpiperidine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-[[[2-(4-ethoxyphenyl)acetyl]amino]methyl]-N,N-dimethylpiperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O3/c1-4-25-17-7-5-15(6-8-17)13-18(23)20-14-16-9-11-22(12-10-16)19(24)21(2)3/h5-8,16H,4,9-14H2,1-3H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYHJTNCNAKPPCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NCC2CCN(CC2)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.